

1-(phenylsulfonyl)-1H-indole-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid

Cat. No.: B184805

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **1-(phenylsulfonyl)-1H-indole-3-carboxylic acid**

Introduction: A Scaffold of Strategic Importance

1-(phenylsulfonyl)-1H-indole-3-carboxylic acid is a heterocyclic compound featuring a core indole structure functionalized with a phenylsulfonyl group at the nitrogen (N-1) and a carboxylic acid at the C-3 position. This specific arrangement of functional groups imparts a unique and highly valuable set of chemical properties, positioning it as a versatile scaffold in medicinal chemistry and materials science. The phenylsulfonyl moiety is not merely a protecting group; it is a powerful electronic modulator. As a strong electron-withdrawing group, it fundamentally alters the reactivity of the indole ring and enhances the acidity of the carboxylic acid, opening synthetic pathways and biological interactions not readily accessible with simpler indole derivatives.^{[1][2]} This guide provides an in-depth exploration of its synthesis, physicochemical characteristics, spectroscopic signature, and chemical reactivity, offering field-proven insights for researchers in drug development and chemical synthesis.

Synthesis and Manufacturing: Constructing the Core Scaffold

The synthesis of **1-(phenylsulfonyl)-1H-indole-3-carboxylic acid** is primarily achieved through the direct N-sulfonylation of indole-3-carboxylic acid. This method is favored for its

efficiency and atom economy.

Primary Synthetic Pathway: Direct N-Sulfonylation

The most straightforward and common method involves the reaction of commercially available indole-3-carboxylic acid with benzenesulfonyl chloride under basic conditions.^[3] The base is critical for deprotonating the indole nitrogen, forming a nucleophilic indolide anion that subsequently attacks the electrophilic sulfur atom of the sulfonyl chloride.

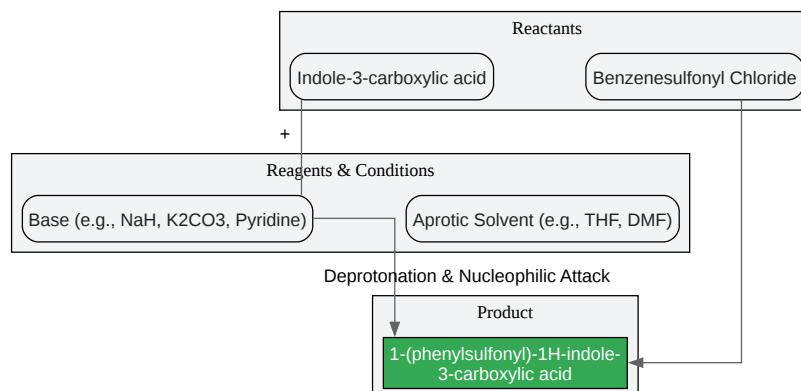


Diagram 1: N-Sulfonylation Workflow.

[Click to download full resolution via product page](#)

Caption: Diagram 1: General workflow for N-sulfonylation.

Detailed Experimental Protocol:

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add indole-3-carboxylic acid (1.0 eq).

- Solvation: Dissolve the starting material in a suitable anhydrous aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).
- Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. The choice of a strong, non-nucleophilic base is crucial to prevent side reactions with the carboxylic acid. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete formation of the indolide anion.
- Sulfenylation: Add a solution of benzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction is carefully quenched with water. The mixture is then acidified with a dilute acid (e.g., 1M HCl) to a pH of ~2-3, which protonates the carboxylate and precipitates the product. The solid product is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane to yield the final product as a crystalline solid.[4]

Physicochemical and Spectroscopic Profile

The structural features of the molecule give rise to a distinct set of physical and spectroscopic properties that are essential for its characterization.

Core Physicochemical Properties

The key quantitative data for **1-(phenylsulfonyl)-1H-indole-3-carboxylic acid** are summarized below. The high melting point is indicative of a stable, crystalline solid with significant intermolecular interactions. The predicted pKa of 3.15, which is lower than that of benzoic acid (~4.2), is a direct consequence of the powerful electron-withdrawing effect of the N-phenylsulfonyl group, which stabilizes the carboxylate conjugate base.[1][5]

Property	Value	Source
Molecular Formula	$C_{15}H_{11}NO_4S$	[6][7]
Molecular Weight	301.32 g/mol	[1][5]
CAS Number	278593-17-2	[5][6]
Appearance	White to off-white crystalline solid	[3]
Melting Point	232 °C	[5][6][7]
Density	~1.40 g/cm ³ (Predicted)	[5][6][7]
pKa	3.15 ± 0.10 (Predicted)	[5][7]
Solubility	Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water.	[1]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield (>12 ppm). The protons on the indole ring and the phenylsulfonyl group will resonate in the aromatic region (typically 7.0-8.5 ppm). The H-2 proton of the indole ring is often a sharp singlet, shifted downfield due to the influence of the adjacent sulfonyl group and carboxylic acid.
- ¹³C NMR Spectroscopy: The carbon spectrum will feature a signal for the carboxylic carbon around 165-175 ppm. The aromatic carbons will appear in the 110-140 ppm range. The presence of the sulfonyl group deshields the adjacent carbons of the indole ring.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect to see a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), a sharp and strong C=O stretch (~1700 cm⁻¹), and two strong characteristic bands for the asymmetric and symmetric S=O stretching of the sulfonyl group (around 1350 cm⁻¹ and 1170 cm⁻¹, respectively).[8][9]

- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed at m/z 301, with characteristic fragmentation patterns involving the loss of SO_2 (m/z 64) and the phenyl group.[8][10]

Chemical Reactivity and Mechanistic Insights

The chemistry of **1-(phenylsulfonyl)-1H-indole-3-carboxylic acid** is dominated by the interplay between its three functional components. The N-phenylsulfonyl group is the primary determinant of the molecule's unique reactivity profile.

The Role of the Phenylsulfonyl Group: An Electronic "Sink"

The phenylsulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate electron density. This has two major consequences:

- Deactivation of the Indole Ring: Unlike typical indoles which are electron-rich and readily undergo electrophilic substitution at the C-3 position, the N-sulfonylated indole is significantly deactivated. The nitrogen lone pair is delocalized into the sulfonyl group, reducing its participation in the aromatic π -system.
- Activation towards Nucleophiles: This electron deficiency makes the indole core, particularly the C-2 and C-3 positions, susceptible to nucleophilic attack, a reactivity mode that is inverse to that of standard indoles.[2]

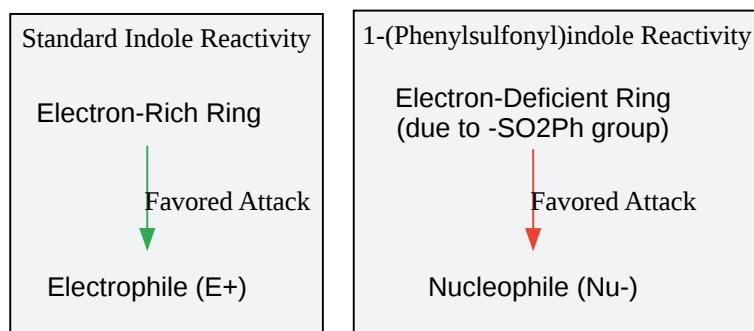


Diagram 2: Reactivity Inversion.

[Click to download full resolution via product page](#)

Caption: Diagram 2: Inversion of indole reactivity.

Reactions at the Carboxylic Acid Group

The C-3 carboxylic acid is the most reactive site for many standard transformations. Its enhanced acidity facilitates reactions at the carbonyl carbon.

- **Esterification:** The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) under standard conditions, such as Fischer esterification (refluxing in alcohol with a catalytic amount of strong acid) or by reaction with alkyl halides in the presence of a base like K_2CO_3 .
- **Amide Bond Formation:** The compound is an excellent substrate for amide coupling reactions. Activation of the carboxylic acid with coupling reagents like DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the addition of a primary or secondary amine, efficiently yields the corresponding amides. This is a common strategy for building libraries of drug candidates.[\[10\]](#)

Decarboxylation

Under certain conditions, often involving heat and a basic catalyst in a high-boiling point solvent, the C-3 carboxylic acid can be removed to yield 1-(phenylsulfonyl)-1H-indole.[\[11\]](#) This reaction proceeds through the formation of an indolic carbanion at the C-3 position, which is stabilized by the electron-withdrawing sulfonyl group, before being quenched by a proton source.

Applications in Research and Drug Development

The unique chemical properties of **1-(phenylsulfonyl)-1H-indole-3-carboxylic acid** make it a valuable building block in drug discovery.

- **Antiplasmodial and Antifungal Agents:** The compound itself has been investigated for its potential as an antiplasmodial agent against malaria-causing parasites and has

demonstrated antifungal properties.^[1] The mechanism is thought to involve the inhibition of essential parasitic enzymes, where the sulfonyl and carboxylate moieties play key roles in binding to the active site.^[1]

- Scaffold for Diverse Bioactive Molecules: More commonly, it serves as a starting material for more complex molecules. The carboxylic acid handle allows for the attachment of various side chains via amide coupling, leading to derivatives with a wide range of biological activities, including antihypertensive agents, enzyme inhibitors, and antibiofilm agents.^[12] ^[13]
- Probe for Mechanistic Studies: Due to its altered electronic nature, the N-phenylsulfonyl indole core is used in mechanistic studies to explore non-classical indole reactivity and to design novel synthetic methodologies.^[2]

Conclusion

1-(phenylsulfonyl)-1H-indole-3-carboxylic acid is far more than a simple indole derivative. The strategic placement of the phenylsulfonyl group acts as a powerful control element, enhancing the acidity of the carboxylic acid and inverting the typical electronic character of the indole ring. This opens the door to unique synthetic transformations and provides a robust scaffold for the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for scientists and researchers aiming to leverage its full potential in the fields of organic synthesis and medicinal chemistry.

References

- Shvartsberg, M. S., et al. (2009). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. *The Journal of Organic Chemistry*.
- Luo, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. *Frontiers in Plant Science*.
- Kumar, A., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. *ResearchGate*.
- Putskina, E., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. *PubMed*.
- Luo, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. *PubMed Central*.
- Wikipedia (n.d.). Indole-3-carbaldehyde. *Wikipedia*.

- Qian, D. C., et al. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC.
- Wang, L., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications.
- Arias, M. L., & Cabezas, J. A. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E.
- Gribble, G. W., et al. (1994). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. ResearchGate.
- ResearchGate (2021). Synthesis and biological evaluations of 2-alkyl-5-((phenylsulfonyl)oxy)-1H-indole-3-carboxylate derivatives as antibiofilm agents. ResearchGate.
- Luo, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers in Plant Science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Page loading... wap.guidechem.com
- 4. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 5. 1-(PHENYLSULFONYL)-1H-INDOLE-3-CARBOXYLIC ACID CAS#: 278593-17-2 [chemicalbook.com]
- 6. bocsci.com [bocsci.com]
- 7. echemi.com [echemi.com]
- 8. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists frontiersin.org
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]

- 11. [tandfonline.com](#) [tandfonline.com]
- 12. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [1-(phenylsulfonyl)-1H-indole-3-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184805#1-phenylsulfonyl-1h-indole-3-carboxylic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com